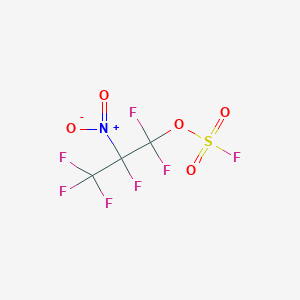
1,1,2,3,3,3-Hexafluoro-2-nitropropyl sulfurofluoridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,3,3,3-Hexafluoro-2-nitropropyl sulfurofluoridate is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, a nitro group, and a sulfurofluoridate moiety, making it highly reactive and useful in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,3,3,3-Hexafluoro-2-nitropropyl sulfurofluoridate typically involves the reaction of hexafluoropropanol with nitrosyl fluoride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
1,1,2,3,3,3-Hexafluoro-2-nitropropyl sulfurofluoridate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various fluorinated derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas with a palladium catalyst for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions include fluorinated alcohols, amines, and other substituted derivatives, which have various applications in chemical synthesis and industrial processes.
Scientific Research Applications
1,1,2,3,3,3-Hexafluoro-2-nitropropyl sulfurofluoridate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce fluorinated groups into molecules.
Biology: Studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, including surfactants and polymers.
Mechanism of Action
The mechanism of action of 1,1,2,3,3,3-Hexafluoro-2-nitropropyl sulfurofluoridate involves its ability to interact with various molecular targets through its reactive functional groups. The nitro group can participate in redox reactions, while the fluorine atoms can enhance the compound’s stability and reactivity. The sulfurofluoridate moiety can also interact with specific enzymes and proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated alcohol used in organic synthesis and as a solvent.
1,1,1,3,3,3-Hexafluoro-2-phenyl-2-propanol: Another fluorinated compound with applications in polymer chemistry and as a solvent.
Uniqueness
1,1,2,3,3,3-Hexafluoro-2-nitropropyl sulfurofluoridate is unique due to its combination of a nitro group and a sulfurofluoridate moiety, which imparts distinct reactivity and stability compared to other fluorinated compounds. This makes it particularly valuable in specialized chemical applications where such properties are desired.
Properties
CAS No. |
90177-81-4 |
|---|---|
Molecular Formula |
C3F7NO5S |
Molecular Weight |
295.09 g/mol |
IUPAC Name |
1,1,1,2,3,3-hexafluoro-3-fluorosulfonyloxy-2-nitropropane |
InChI |
InChI=1S/C3F7NO5S/c4-1(11(12)13,2(5,6)7)3(8,9)16-17(10,14)15 |
InChI Key |
QDLOLDPIHSIFLX-UHFFFAOYSA-N |
Canonical SMILES |
C(C(OS(=O)(=O)F)(F)F)(C(F)(F)F)([N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


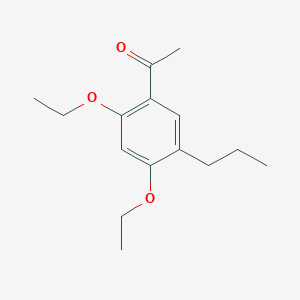
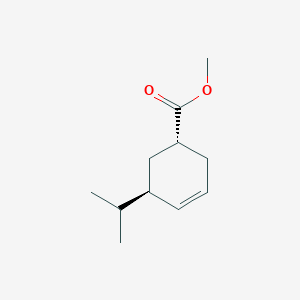
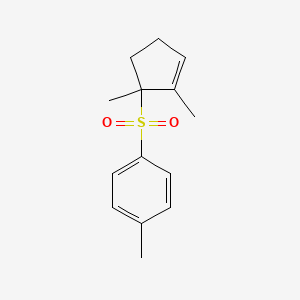
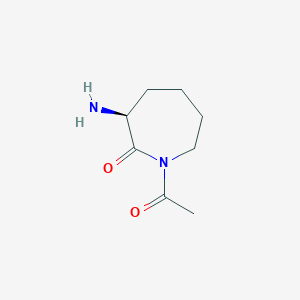
![4-{4-[(4-Bromo-2-formylphenoxy)methyl]phenoxy}benzonitrile](/img/structure/B14374790.png)
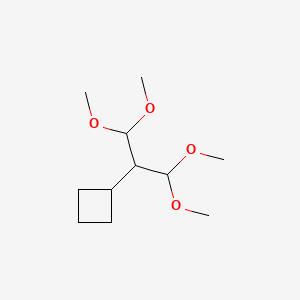
![Bis{4-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]phenyl}ethane-1,2-dione](/img/structure/B14374804.png)

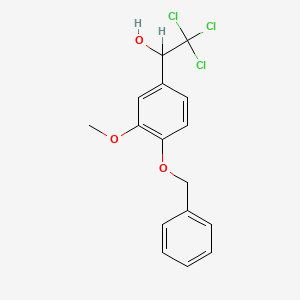
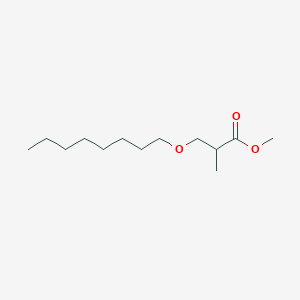

![1-[3-(Morpholin-4-yl)propyl]-5-propylpyrrolidin-2-one](/img/structure/B14374823.png)
![2,2,5-Trimethyl-2,3,4,11-tetrahydropyrano[2,3-a]carbazole](/img/structure/B14374828.png)
![1-[Cyclopropyl(phenyl)methyl]urea](/img/structure/B14374834.png)
